
Tricycloheptylborane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borane, tricycloheptyl- is an organoboron compound characterized by the presence of three cycloheptyl groups attached to a central boron atom This compound is part of the broader class of boranes, which are compounds consisting of boron and hydrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of borane, tricycloheptyl- typically involves the reaction of cycloheptyl lithium with boron trichloride. The reaction proceeds as follows: [ \text{3 C}7\text{H}{11}\text{Li} + \text{BCl}_3 \rightarrow \text{B(C}7\text{H}{11})_3 + 3 \text{LiCl} ] This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive intermediates from reacting with moisture or oxygen.
Industrial Production Methods: Industrial production of borane, tricycloheptyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often involves the use of specialized equipment to handle the reactive intermediates and to maintain the inert atmosphere throughout the process.
Chemical Reactions Analysis
Types of Reactions: Borane, tricycloheptyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The cycloheptyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out in the presence of a base, such as sodium hydroxide.
Reduction: Borane, tricycloheptyl- can reduce carbonyl compounds to alcohols. The reaction is usually carried out in an inert solvent, such as tetrahydrofuran.
Substitution: Nucleophiles, such as amines or alcohols, can be used to substitute the cycloheptyl groups. The reactions are often carried out at elevated temperatures to facilitate the substitution process.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Alcohols.
Substitution: Various substituted boranes depending on the nucleophile used.
Scientific Research Applications
Borane, tricycloheptyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions where it adds across carbon-carbon double bonds to form organoboranes.
Biology: The compound is studied for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment that involves the selective delivery of boron to tumor cells.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its ability to form stable complexes with various organic molecules.
Industry: Borane, tricycloheptyl- is used in the production of advanced materials, such as polymers and ceramics, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of borane, tricycloheptyl- involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to participate in various chemical reactions, such as hydroboration, where it adds to carbon-carbon double bonds. The molecular targets and pathways involved in its reactions depend on the specific reactants and conditions used.
Comparison with Similar Compounds
Borane, tricycloheptyl- can be compared with other similar compounds, such as:
Borane, triethyl-: This compound has three ethyl groups attached to the boron atom. It is less sterically hindered than borane, tricycloheptyl-, making it more reactive in certain reactions.
Borane, triphenyl-: This compound has three phenyl groups attached to the boron atom. It is more stable and less reactive than borane, tricycloheptyl- due to the electron-donating nature of the phenyl groups.
Borane, trimethyl-: This compound has three methyl groups attached to the boron atom. It is highly reactive and often used in hydroboration reactions.
The uniqueness of borane, tricycloheptyl- lies in its steric bulk and the stability provided by the cycloheptyl groups, which can influence its reactivity and selectivity in various chemical reactions.
Properties
CAS No. |
102444-65-5 |
|---|---|
Molecular Formula |
C21H39B |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
tri(cycloheptyl)borane |
InChI |
InChI=1S/C21H39B/c1-2-8-14-19(13-7-1)22(20-15-9-3-4-10-16-20)21-17-11-5-6-12-18-21/h19-21H,1-18H2 |
InChI Key |
NYPDBEJBZXJGNK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCCCCC1)(C2CCCCCC2)C3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


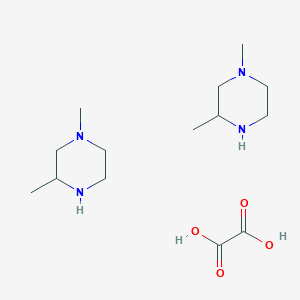
![[3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium](/img/structure/B14081092.png)
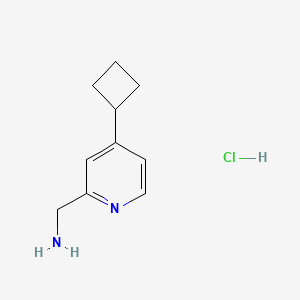
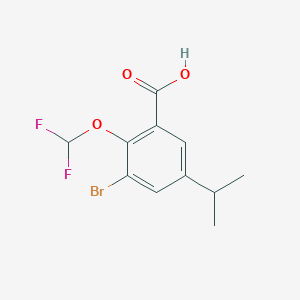
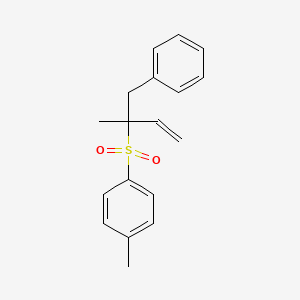
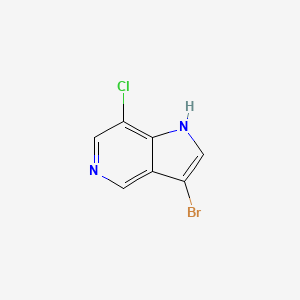
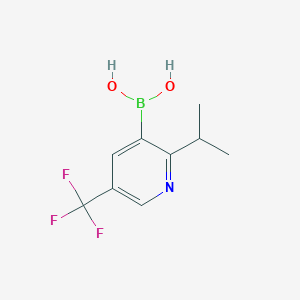
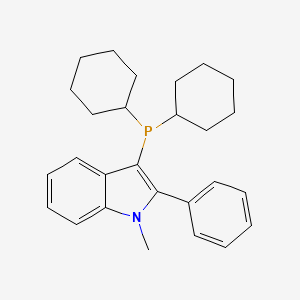
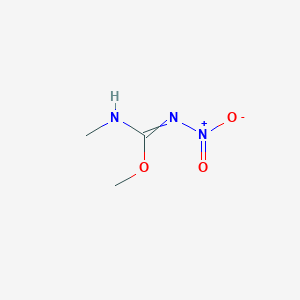
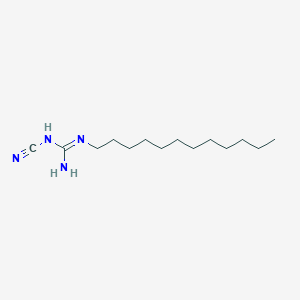
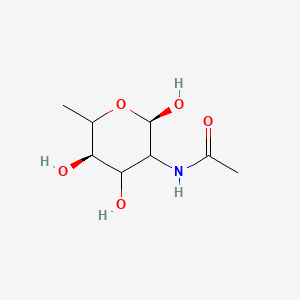
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081138.png)
![2-(3-Ethoxypropyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081144.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081153.png)
